molecular formula C19H15Cl2N5S B10836491 Triazole derivative 2

Triazole derivative 2

Cat. No.: B10836491
M. Wt: 416.3 g/mol
InChI Key: SMJNWZUHIGQMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazole derivative 2 is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Triazoles are five-membered ring structures with three nitrogen atoms and two carbon atoms. This compound is known for its versatile chemical properties and significant biological activities, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper, resulting in the formation of 1,2,3-triazole derivatives . The reaction conditions usually include:

    Copper(I) catalyst: Copper sulfate and sodium ascorbate are commonly used.

    Solvent: Tetrahydrofuran or dimethyl sulfoxide.

    Temperature: Room temperature to 60°C.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production of triazole derivative 2 involves large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Triazole derivative 2 undergoes various chemical reactions, including:

    Oxidation: Conversion to triazole N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to triazolines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triazole derivative 2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of triazole derivative 2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Triazole derivative 2 is compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications, making it a valuable compound in various scientific disciplines .

Properties

Molecular Formula

C19H15Cl2N5S

Molecular Weight

416.3 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-5-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C19H15Cl2N5S/c1-12-24-25-19(26(12)16-6-2-5-15(20)17(16)21)23-10-13-4-3-8-22-18(13)14-7-9-27-11-14/h2-9,11H,10H2,1H3,(H,23,25)

InChI Key

SMJNWZUHIGQMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=C(C(=CC=C2)Cl)Cl)NCC3=C(N=CC=C3)C4=CSC=C4

Origin of Product

United States

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